6-Keto Prostaglandin F1alpha-D4 is a deuterated analog of 6-keto Prostaglandin F1alpha (6-keto PGF1alpha), a stable hydrolysis product of Prostacyclin (Prostaglandin I2). It is commonly used as an internal standard in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of 6-keto PGF1alpha in biological samples []. This is because deuterated compounds have similar chemical properties to their non-deuterated counterparts, but with different masses, allowing for their differentiation during mass spectrometry analysis.
6-keto PGF1alpha itself is a crucial biomarker for Prostacyclin, a potent vasodilator and inhibitor of platelet aggregation produced by endothelial cells []. Measuring 6-keto PGF1alpha levels provides insights into Prostacyclin production and its role in various physiological and pathological processes.
6-Keto prostaglandin F1alpha-D4 is derived from arachidonic acid through enzymatic pathways involving cyclooxygenases. It falls under the classification of eicosanoids, which are signaling molecules derived from fatty acids. Specifically, it belongs to the prostaglandin family, which are known for their roles in inflammation and other physiological functions.
The synthesis of 6-keto prostaglandin F1alpha-D4 typically involves several key steps:
The incorporation of deuterium atoms allows for differentiation in mass spectrometric analysis, facilitating accurate quantification during research applications.
The molecular structure of 6-keto prostaglandin F1alpha-D4 features a keto group at the 6-position of the prostaglandin framework. The presence of four deuterium atoms at designated positions enhances its stability and alters its mass properties, making it distinguishable from non-deuterated forms during analytical procedures.
The structural modifications due to deuteration do not significantly alter the biological activity compared to its non-deuterated counterpart but serve primarily to enhance analytical capabilities.
6-Keto prostaglandin F1alpha-D4 can participate in various chemical reactions, including:
These reactions are essential for understanding the metabolic pathways and potential transformations that this compound can undergo in biological systems.
The mechanism of action for 6-keto prostaglandin F1alpha-D4 primarily involves its interaction with specific receptors associated with the prostaglandin I2 pathway. It acts as a stable metabolite that reflects the biosynthesis of prostacyclin in vivo:
Research indicates that this compound can modulate gene expression and enzyme activity, contributing to its physiological effects.
The physical and chemical properties of 6-keto prostaglandin F1alpha-D4 include:
These properties are crucial for its handling in laboratory settings and applications in research.
6-Keto prostaglandin F1alpha-D4 has significant applications in scientific research:
6-Keto prostaglandin F1alpha-D4 (6-keto PGF1α-d4) is a deuterium-labeled analog of endogenous 6-keto prostaglandin F1α, which itself is the stable hydrolysis product of prostacyclin (PGI₂). The molecular formula of this deuterated compound is C₂₀H₃₄O₆, with a molecular weight of 374.5 g/mol, reflecting the substitution of four hydrogen atoms with deuterium at specific positions. Its IUPAC name is 3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid, indicating the stereospecific positioning of the deuterium atoms on the aliphatic carboxylic acid chain [2] [9].
The core structure retains the characteristic prostaglandin skeleton: a cyclopentane ring with two hydroxyl groups (at positions C-3 and C-11), a keto group at C-6, and an aliphatic chain featuring a carboxylic acid terminus. The deuterium atoms are incorporated at the 3,3',4,4' positions of the heptanoic acid side chain, resulting in a mass shift of +4 Da compared to the non-deuterated form. This structural modification is strategically designed to minimize alterations to the compound’s chemical reactivity and polarity while providing a distinct mass spectrometry signature. The isomeric SMILES notation ([2H]C([2H])(CC(=O)C[C@H]1C@HC([2H])([2H])CC(=O)O) confirms the E-configuration of the C-13 double bond and the S-stereochemistry at key chiral centers, which are critical for maintaining biochemical recognition properties [1] [2] [9].
Table 1: Structural Descriptors of 6-Keto Prostaglandin F1alpha-D4
Descriptor | Value/Representation |
---|---|
Molecular Formula | C₂₀H₃₄O₆ |
Molecular Weight | 374.5 g/mol |
IUPAC Name | 3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid |
CAS Number | 82414-64-0 |
Deuterium Positions | 3,3',4,4' (heptanoic acid chain) |
Key Functional Groups | Cyclopentane-1,3-diol, C-6 ketone, C-1 carboxylic acid, C-15 hydroxyl |
Deuterium labeling of 6-keto PGF1α serves as a cornerstone for its utility in mass spectrometry-based quantification. The incorporation of four deuterium atoms at the 3,3',4,4' positions is achieved through precision synthetic chemistry, primarily employing catalytic hydrogenation with deuterium gas (D₂) or reduction with deuterated reagents like sodium borodeuteride (NaBD₄). This site-specific labeling ensures minimal disruption to the molecule’s physicochemical behavior—such as retention time in chromatography—while creating a distinct +4 Da mass difference essential for differentiation from endogenous prostaglandins during mass analysis [2] [6].
The strategic placement of deuterium avoids labile positions (e.g., hydroxyl groups) where hydrogen-deuterium exchange could occur in protic solvents, thereby ensuring isotopic stability during sample processing. Analytical validations confirm that the deuterated analog co-elutes with native 6-keto PGF1α in chromatographic systems (e.g., reverse-phase HPLC), enabling accurate compensation for matrix effects or extraction losses. This co-elution is critical for its role as an internal standard in quantitative assays, where it corrects for variability in sample preparation and ionization efficiency. The isotopic purity—typically >98%—is rigorously controlled during synthesis to prevent signal overlap in mass spectrometry channels, which could compromise assay accuracy [2] [6] [7].
Table 2: Isotopic Labeling Methods for Deuterated Prostanoids
Method | Reaction Conditions | Isotopic Purity | Key Advantages |
---|---|---|---|
Catalytic Deuteration | D₂ gas, Pd/C catalyst, 25–60°C | >99% | High regioselectivity; scalable production |
Reductive Deuteration | NaBD₄ in ethanol/THF, 0–25°C | 98–99% | Mild conditions; functional group tolerance |
Deuterated Precursors | Custom-synthesized D₄-intermediates | >98% | Avoids post-labeling purification |
The synthesis of 6-keto PGF1α-D4 follows a multi-step sequence starting from arachidonic acid derivatives or advanced prostaglandin intermediates. A common approach involves the enzymatic conversion of deuterated eicosapentaenoic acid (EPA-D₅) using cyclooxygenase (COX) and prostacyclin synthase, followed by acidic or enzymatic hydrolysis to yield 6-keto PGF2α-D₄ (for ω-3 series) or chemical modification for the ω-6 series. Alternatively, total chemical synthesis employs Corey-lactone intermediates, where deuterium is introduced via Wittig reactions using deuterated alkyl phosphonium ylides (e.g., (C₆H₅)₃P=CD-CD₂-CD₂-COOR) or reduction steps with deuterated hydride reagents [2] [4] [9].
Key challenges in synthesis include:
Post-synthesis, the compound is characterized using tandem mass spectrometry (LC-MS/MS or GC-MS/MS) and nuclear magnetic resonance (NMR) to confirm deuteration sites and quantify isotopic enrichment. These standards are essential for quantifying endogenous 6-keto PGF1α—a biomarker for endothelial dysfunction—in biological matrices like plasma, urine, or tissue homogenates, with applications spanning cardiovascular research and inflammatory disease studies [2] [7] [9].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3